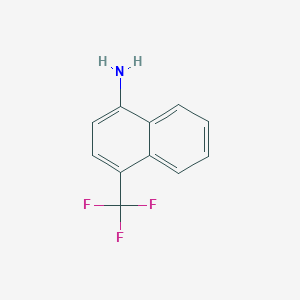

1-Amino-4-(trifluoromethyl)naphthalene

Description

Propriétés

Formule moléculaire |

C11H8F3N |

|---|---|

Poids moléculaire |

211.18 g/mol |

Nom IUPAC |

4-(trifluoromethyl)naphthalen-1-amine |

InChI |

InChI=1S/C11H8F3N/c12-11(13,14)9-5-6-10(15)8-4-2-1-3-7(8)9/h1-6H,15H2 |

Clé InChI |

INWLRIHYESIQJH-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=CC=C2N)C(F)(F)F |

Origine du produit |

United States |

Synthetic Methodologies for 1 Amino 4 Trifluoromethyl Naphthalene and Functionalized Analogs

Strategies for Direct Introduction of Trifluoromethyl Group onto Naphthalene (B1677914) Core

A primary approach to synthesizing the target compound involves the initial introduction of a trifluoromethyl group onto a pre-existing naphthalene or naphthylamine scaffold. This can be achieved through various modern synthetic methods, with metal-catalyzed reactions being particularly prominent.

Transition metal catalysis has become a powerful tool for the formation of aryl–CF3 bonds, offering milder and more functional-group-tolerant conditions compared to traditional methods. nih.gov Various metals, including palladium, copper, and iron, have been successfully employed to catalyze the trifluoromethylation of arenes. nih.govrsc.org These reactions typically involve the cross-coupling of an aryl precursor (such as an aryl halide or organometallic reagent) with a trifluoromethyl source. nih.gov

Copper-mediated trifluoromethylation is a widely used strategy. One efficient method utilizes potassium trifluoroacetate (CF3CO2K) as a stable, cost-effective, and easy-to-handle CF3 source. nih.gov In the presence of a copper catalyst, CF3CO2K undergoes decarboxylation to generate a key [CuCF3] intermediate, which then participates in the cross-coupling reaction with an aryl iodide. nih.gov This approach is suitable for a broad range of electron-deficient, electron-neutral, and electron-rich iodoarenes. nih.gov

Iron-catalyzed trifluoromethylation reactions have also emerged as a promising alternative for creating C-CF3 bonds, contributing to the synthesis of highly functionalized products. rsc.org Furthermore, palladium-catalyzed pathways, sometimes involving high-oxidation-state Pd(IV) intermediates, have been developed to facilitate the crucial C–CF3 bond formation. nih.gov

Table 1: Examples of Metal-Catalyzed Aromatic Trifluoromethylation

| Catalyst | CF3 Source | Substrate Type | General Conditions |

|---|---|---|---|

| Copper Iodide | CF3CO2K | (Hetero)aryl Iodides | Flow system, elevated temperature |

| Copper with 1,10-phenanthroline ligand | TMSCF3 | Aryl Iodides | Batch reaction, specific solvent/temp |

| Palladium Complexes | "CF3+" reagents | Aryl C-H bonds | C-H activation conditions |

This table presents generalized data based on common methodologies.

Controlling the position of functionalization on the naphthalene ring is a significant synthetic challenge. nih.govnih.gov Regioselective C-H functionalization strategies have been developed to directly introduce groups at specific positions, avoiding the need for pre-functionalized starting materials. nih.gov These methods often rely on directing groups, which temporarily coordinate to a metal catalyst and guide the reaction to a nearby C-H bond. nih.gov

For the synthesis of 1-Amino-4-(trifluoromethyl)naphthalene, a directing group at the C1 position of the naphthalene ring, such as an amino or amide group, can be used to direct trifluoromethylation to a specific site. While C2 and C8 are often the most accessible positions for directed C-H activation on 1-substituted naphthalenes, specialized templates and ligands can be employed to achieve functionalization at more remote positions like C4, C6, and C7. nih.govnih.govacs.org For instance, a copper-catalyzed C4-H regioselective trifluoromethylation of free 1-naphthylamines has been reported, offering a direct route to the desired substitution pattern. acs.org These advanced methods provide a powerful tool for precisely editing the naphthalene scaffold. acs.org

Amination Reactions on Trifluoromethylated Naphthalene Scaffolds

An alternative synthetic pathway involves the introduction of the amino group onto a naphthalene ring that already contains the trifluoromethyl group. This is typically accomplished through substitution or reduction reactions.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, such as amines, onto an aromatic ring. masterorganicchemistry.com The reaction requires the presence of two key features on the aromatic substrate: a good leaving group (typically a halogen) and strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comsemanticscholar.org

In the context of synthesizing this compound, a suitable starting material would be 1-halo-4-(trifluoromethyl)naphthalene (e.g., 1-fluoro- or 1-chloro-4-(trifluoromethyl)naphthalene). The trifluoromethyl group at the C4 position acts as a powerful electron-withdrawing group, activating the C1 position for nucleophilic attack by an amine or an ammonia equivalent. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing CF3 group. masterorganicchemistry.com The subsequent loss of the halide leaving group yields the final aminated product. The high electronegativity of fluorine often makes it the best leaving group in SNAr reactions because it strongly polarizes the carbon it is attached to, facilitating the initial, rate-determining attack by the nucleophile. youtube.com

Table 2: Generalized Nucleophilic Aromatic Substitution for Amination

| Substrate | Nucleophile | Conditions | Product |

|---|---|---|---|

| 1-Fluoro-4-(trifluoromethyl)naphthalene | Ammonia (NH3) | Polar aprotic solvent, heat/pressure | This compound |

| 1-Chloro-4-(trifluoromethyl)naphthalene | Sodium Amide (NaNH2) | Liquid ammonia | This compound |

This table illustrates plausible reaction schemes based on established SNAr principles.

Reductive amination provides an indirect method for introducing an amino group. This two-step process, which can often be performed in a single pot, involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to form the final amine.

To synthesize this compound via this route, the required starting material would be 4-(trifluoromethyl)-1-naphthaldehyde. This aldehyde can be reacted with ammonia, followed by a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), to yield the target primary amine. This well-established transformation is a versatile method for amine synthesis in organic chemistry.

Multi-Component and Cascade Reaction Approaches Utilizing Naphthalene Derivatives

Modern synthetic chemistry increasingly focuses on efficiency and atom economy, leading to the development of multi-component reactions (MCRs). MCRs allow for the construction of complex molecules from three or more simple starting materials in a single synthetic operation. rsc.orgresearchgate.net These strategies are attractive for building functionalized naphthalene scaffolds because they can rapidly generate molecular diversity from readily available precursors. rsc.org

Several MCRs have been developed for the synthesis of highly substituted naphthalenes. For example, a three-component coupling of alkynes, Fischer carbene complexes, and benzaldehyde hydrazones can produce richly functionalized naphthalenes through a process involving the formation of an isoindole intermediate, followed by a Diels-Alder reaction and nitrene extrusion. nih.gov Another innovative approach is the ruthenium-catalyzed three-component reaction of simple naphthalenes, olefins, and alkyl bromides, which proceeds via a remote C-H functionalization cascade. rsc.orgrsc.org While these methods may not directly yield this compound, the functional groups incorporated can be chosen to allow for subsequent conversion to the desired amino and trifluoromethyl substituents, showcasing the modularity of these advanced synthetic techniques. rsc.org

Synthesis of Polymer Precursors Containing Trifluoromethylated Aminonaphthalene Moieties

The incorporation of trifluoromethylated aminonaphthalene units into polymer backbones can impart desirable properties such as thermal stability and specific optical characteristics. The synthesis of these specialized monomers is a critical first step.

The synthesis of bis(ether amine)s containing trifluoromethylphenylphenoxy naphthalene structures has not been extensively detailed in the provided search results. However, the synthesis of related polyimides often involves the reaction of aromatic diamines with aromatic dianhydrides. The preparation of the specific diamine monomer, which would contain the trifluoromethylated aminonaphthalene moiety, is a crucial precursor step. General methods for synthesizing aromatic ethers and amines would likely be employed.

Reactivity and Mechanistic Investigations of 1 Amino 4 Trifluoromethyl Naphthalene Derivatives

Aromatic Nucleophilic Substitution Reactions on Naphthalene (B1677914) Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic scaffolds. nih.gov Unlike electrophilic substitutions common to many aromatic compounds, SNAr reactions involve the attack of a nucleophile on an aromatic ring, displacing a leaving group. wikipedia.orgwikipedia.org This process is generally facilitated by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group, which stabilize the negatively charged intermediate. wikipedia.orgnih.gov While aromatic rings are typically nucleophilic, the addition of EWGs renders them electrophilic and susceptible to nucleophilic attack. wikipedia.org The mechanism for SNAr reactions is distinct from SN2 reactions, as it occurs at an sp²-hybridized carbon atom. wikipedia.org

In naphthalene derivatives, the reactivity is further complicated by the fused ring system. Substitution at the 1-position (α-position) is often favored over the 2-position (β-position) because the intermediate for 1-substitution is generally more stable. libretexts.org

The rate and feasibility of SNAr reactions on naphthalene are highly dependent on the nature of the substituents present on the ring. Electron-withdrawing groups are crucial for activating the ring towards nucleophilic attack. wikipedia.org The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms, which causes a strong inductive effect. nih.gov The presence of multiple -CF₃ groups can significantly increase the sensitivity of the naphthalene system to further substitution. nih.gov

Computational studies on related compounds, such as 1-dimethylamino-2,4-bis(trifluoroacetyl)naphthalene, have demonstrated the profound activating effect of trifluoroacetyl groups (-COCF₃). scirp.orgscirp.org In this system, the two trifluoroacetyl groups strongly activate the naphthalene ring, enabling the displacement of the dimethylamino group, which is typically considered a poor leaving group. scirp.orgscirp.org The lowest unoccupied molecular orbital (LUMO) of the substrate is centered on the C1-C2-C3-C4 portion of the naphthalene ring, indicating that this area is the most likely site for nucleophilic attack. scirp.org This activation is critical for facilitating reactions that would otherwise be unfavorable.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic intermediate known as a Meisenheimer complex. nih.govnih.govwikipedia.org This complex is a 1:1 adduct formed between the electron-poor arene and the nucleophile. wikipedia.org The formation of this anionic σ-complex is typically the rate-limiting step of the reaction due to the energy required to disrupt the aromaticity of the substrate. researchgate.net

The structure of the attacking nucleophile plays a critical role in determining the rate of SNAr reactions. Research on the substitution of the dimethylamino group in 1-dimethylamino-2,4-bis(trifluoroacetyl)naphthalene by various amines revealed an unexpected order of reactivity. scirp.org The observed reaction rates in acetonitrile (B52724) were:

Ethylamine > Ammonia > t-Butylamine > Diethylamine scirp.org

This reactivity order is not simply explained by the basicity or nucleophilicity of the amines alone. Instead, it is rationalized by the relative stabilities of the corresponding Meisenheimer complexes formed during the reaction. scirp.org The stability of these intermediates, and thus the reaction rate, is influenced by a combination of electronic and steric factors, as well as intramolecular interactions within the complex itself. scirp.orgnih.gov

The solvent is a crucial factor that can influence the pathway and rate of nucleophilic substitution reactions. libretexts.orgnih.gov Polar solvents are often beneficial as they can help dissolve ionic nucleophiles and stabilize charged intermediates. libretexts.org For SNAr reactions, the choice of solvent can significantly affect the stability of the Meisenheimer complex and the transition states. nih.gov

Role of Intramolecular Interactions in Reaction Mechanisms

Within the transient species formed during a chemical reaction, subtle intramolecular forces can have a significant impact on the reaction's course and energetics. These non-covalent interactions can stabilize intermediates or transition states, thereby lowering activation barriers and accelerating reaction rates.

A key factor in the stability of the Meisenheimer complexes formed from primary and secondary amines is the presence of an intramolecular hydrogen bond. scirp.orgscirp.org In the reaction involving 1-dimethylamino-2,4-bis(trifluoroacetyl)naphthalene, computational models show that a hydrogen bond forms between a proton on the newly added amino group and the carbonyl oxygen of the adjacent trifluoroacetyl group at the 2-position. scirp.orgscirp.org

This intramolecular hydrogen bond effectively stabilizes the Meisenheimer complex intermediate. scirp.org This stabilization is a major contributor to the observed reactivity order of the amines. For instance, diethylamine, which lacks a proton on the nitrogen atom to participate in this hydrogen bonding, forms a much less stable Meisenheimer complex and thus reacts at the slowest rate. scirp.orgscirp.org This finding underscores the importance of considering subtle intramolecular forces when analyzing reaction mechanisms, as they can provide a more accurate explanation for experimental observations than steric or electronic effects alone. nih.gov

Photophysical Processes and Internal Conversion in Aminonaphthalenes

The photophysical properties of aminonaphthalenes are significantly governed by the interplay between radiative (fluorescence) and non-radiative decay pathways. researchgate.net The fluorescence quantum yield (Φf) is a critical parameter, defined by the competition between the rate of fluorescence (kf) and the rate of non-radiative decay (knr). researchgate.net For many aminonaphthalenes, a rapid non-radiative process, identified as internal conversion (IC), plays a dominant role in the de-excitation of the first excited singlet state (S₁). acs.org

This internal conversion process is thermally activated and its efficiency is influenced by the surrounding solvent. acs.org Studies on various 1-aminonaphthalenes show that while the radiative rate constant (kf) remains similar across different derivatives, the fluorescence quantum yields and decay times can vary significantly. acs.org This indicates that the differences in photophysical behavior are primarily dictated by the efficiency of the non-radiative internal conversion pathway. acs.org The IC process is understood to proceed from the equilibrated S₁ state, which is vibronically coupled with the second excited singlet state (S₂) due to a small energy gap between them. acs.orgacs.org

A key structural factor governing the rate of internal conversion in 1-aminonaphthalenes is the twist angle (θ) of the amino group relative to the plane of the naphthalene ring. acs.org In the ground state (S₀), this twist angle varies depending on the substituents on the amino group. acs.org A direct correlation has been established between the efficiency of internal conversion and this twist angle. acs.orgacs.org

The efficiency of non-radiative decay is determined by the structural differences, particularly the amino twist angle, between the S₁ excited state and the S₀ ground state. acs.orgacs.org For a series of 1-aminonaphthalenes, it was observed that compounds with a larger ground-state amino twist angle exhibit a more efficient internal conversion process, leading to lower fluorescence quantum yields. acs.org The extent of the vibronic coupling between the S₁ and S₂ states, along with the magnitude of the amino twist angle, are the decisive factors in the internal conversion mechanism. acs.org

Table 1: Photophysical Data for Various 1-Aminonaphthalenes in n-Hexane

| Compound | Fluorescence Quantum Yield (Φf) | Fluorescence Decay Time (τ) (ns) | Radiative Rate Constant (kf) (10⁷ s⁻¹) |

| 1MAN | 0.46 | 6.5 | 7.1 |

| 1AN | 0.30 | 4.2 | 7.1 |

| 1N4 | 0.047 | 0.59 | 8.0 |

| 1N5 | 0.012 | 0.15 | 8.0 |

| 1DMAN | 0.005 | 0.06 | 8.3 |

Data sourced from a study on the internal conversion in 1-aminonaphthalenes. acs.org The compounds shown are 1-N-methylaminonaphthalene (1MAN), 1-aminonaphthalene (1AN), 1-N,N-dimethylaminonaphthalene (1DMAN), and two other piperidino- and morpholino-substituted aminonaphthalenes (1N4, 1N5).

Oxidative Aminotrifluoromethylation of Naphthoquinone Scaffolds

A significant synthetic application involving aminonaphthalene-like structures is the oxidative aminotrifluoromethylation of 1,4-naphthoquinone (B94277). nih.gov A strategy has been developed for the precise aminotrifluoromethylation of 1,4-naphthoquinone using amines and a Togni reagent. nih.gov This method facilitates the creation of a diverse range of CF₃-functionalized 1,4-naphthoquinones, which are valuable scaffolds in medicinal chemistry. nih.gov

The reaction proceeds efficiently under mild conditions through a radical process. nih.gov Notably, this transformation can occur in the dark and does not require external catalysts or oxidants. nih.gov Mechanistic studies have revealed that 1,4-naphthoquinone itself serves a dual role as both a substrate and a catalyst in the reaction. nih.gov Similarly, the Togni reagent acts as both the trifluoromethyl source (substrate) and an oxidant. nih.gov This methodology has proven effective for the late-stage modification of complex drug molecules. nih.gov

Chemo- and Regioselectivity in Complex Naphthalene Functionalization

The naphthalene skeleton is a fundamental component of many active compounds, making the regioselective functionalization of its derivatives a critical area of research. nih.gov Achieving control over the position of functionalization on the naphthalene ring is often challenging due to the multiple reactive sites. researchgate.net Over the past decade, significant efforts have been directed towards developing new methodologies for introducing functional groups at specific positions of the naphthalene core, primarily through C-H activation strategies. nih.gov

These strategies often employ directing groups to guide the reaction to a specific carbon atom. For instance, a highly efficient silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives has been reported, which uses a picolinamide (B142947) bidentate directing group. researchgate.net This allows for the selective synthesis of 4-aminated 1-naphthylamine derivatives. researchgate.net In other approaches, chemo- and regioselectivity can be switched by modifying the reaction intermediates. Palladium-catalyzed C-H halogenation of 1-naphthaldehydes can be directed to the C8-position, but the formation of an aromatic imine intermediate can switch the reactivity to the C2-position. researchgate.net Mechanistic studies, often supported by density functional theory (DFT) calculations, are crucial for understanding and predicting the observed regioselectivities in these complex transformations. nih.govresearchgate.net Transition-metal-free methods, such as the t-BuOK mediated oxidative coupling of 1,4-naphthoquinone with various amines, also provide an efficient route to 2-amino-1,4-naphthoquinones with high selectivity and broad substrate tolerance. researchgate.netresearchgate.netrsc.org

Advanced Spectroscopic and Structural Characterization of 1 Amino 4 Trifluoromethyl Naphthalene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the determination of molecular structure, providing detailed information about the chemical environment of individual atoms. For 1-Amino-4-(trifluoromethyl)naphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a comprehensive structural picture.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of this compound, the aromatic protons and the amine protons will give rise to characteristic signals. The chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing trifluoromethyl group (-CF₃).

The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern due to the coupling between adjacent protons on the naphthalene (B1677914) ring. The protons on the same ring as the substituents will be most affected. The amino group protons typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 6.5 - 8.5 | m |

| Amine (NH₂) | 4.0 - 5.0 | br s |

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions. The aromatic region will contain multiple distinct signals for each non-equivalent proton.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of the carbon atoms.

The carbon atom attached to the amino group (C1) is expected to be shielded, appearing at a lower chemical shift, while the carbon attached to the trifluoromethyl group (C4) and the trifluoromethyl carbon itself will be significantly deshielded, appearing at higher chemical shifts. The quaternary carbons of the naphthalene ring will also be observable.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-NH₂ | 140 - 150 |

| C-CF₃ | 120 - 130 (quartet due to C-F coupling) |

| CF₃ | 120 - 130 |

| Aromatic CH | 110 - 140 |

| Aromatic C (quaternary) | 120 - 145 |

Note: These are predicted values. Actual experimental values may vary. The carbon of the CF₃ group will exhibit a quartet multiplicity due to coupling with the three fluorine atoms.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for the characterization of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. alfa-chemistry.com For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a clear indication of the electronic environment of the CF₃ group. alfa-chemistry.com The presence of the electron-donating amino group on the naphthalene ring will influence the shielding of the fluorine nuclei. The chemical shifts in ¹⁹F NMR are typically referenced against a standard such as CFCl₃ (trichlorofluoromethane). alfa-chemistry.comcolorado.edu

The application of ¹⁹F NMR is particularly advantageous for studying interactions and conformational changes, as the chemical shift is highly sensitive to the local environment. nih.govbiophysics.org

Two-Dimensional (2D) NMR Techniques (e.g., HMQC, HMBC)

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in making unambiguous assignments of the ¹H and ¹³C NMR spectra.

HMQC/HSQC: This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. mdpi.com For this compound, it would allow for the definitive assignment of which proton signal corresponds to which carbon signal in the aromatic region.

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. mdpi.comnih.govnih.gov This is particularly useful for identifying the connectivity between different parts of the molecule, for instance, correlating the aromatic protons to the quaternary carbons and the carbon atoms bearing the substituents. This technique is crucial for confirming the substitution pattern on the naphthalene ring. nih.gov

The combination of these 1D and 2D NMR techniques provides a powerful toolkit for the complete and unambiguous structural elucidation of this compound. mdpi.com

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. These include the N-H stretches of the amino group, the C-F stretches of the trifluoromethyl group, and the C=C stretches of the aromatic naphthalene ring.

The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ will contain absorptions due to the C=C stretching vibrations of the naphthalene ring. The strong C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1000-1350 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (N-H) | Stretch | 3300 - 3500 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic (C=C) | Stretch | 1400 - 1650 | Medium to Strong |

| Trifluoromethyl (C-F) | Stretch | 1000 - 1350 | Strong |

Note: These are characteristic ranges and the exact peak positions can provide a unique fingerprint for the molecule. The spectrum of the parent naphthalene shows characteristic C-H stretching vibrations around 3050 cm⁻¹ and ring vibrations in the 1400-1600 cm⁻¹ region. nasa.govnist.gov The introduction of the amino and trifluoromethyl groups will lead to additional characteristic bands and shifts in the naphthalene backbone vibrations.

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure. nih.gov While specific experimental spectra for this compound are not widely published, the expected vibrational modes can be inferred from studies on analogous compounds, such as substituted naphthalenes and anilines. researchgate.netnih.govnih.govnih.gov The FT-Raman spectrum is expected to be dominated by vibrations of the naphthalene ring, the amino (-NH₂) group, and the trifluoromethyl (-CF₃) group.

Key vibrational assignments for this compound can be predicted based on density functional theory (DFT) calculations and experimental data from similar molecules. nih.govnih.gov The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The N-H stretching vibrations of the primary amine are expected as a pair of bands in the 3500-3300 cm⁻¹ range. The strong electron-withdrawing nature of the -CF₃ group influences the entire molecule; its symmetric and asymmetric stretching modes are anticipated in the 1350-1120 cm⁻¹ region. The C-N stretching vibration is expected around 1300-1250 cm⁻¹. The characteristic "ring breathing" mode of the naphthalene skeleton, which involves a symmetric in-plane expansion and contraction of the rings, is also a prominent feature. researchgate.net

Table 1: Predicted FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference Compound/Group |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Aniline Derivatives nih.gov |

| Aromatic C-H Stretch | 3100 - 3000 | Naphthalene researchgate.net |

| Naphthalene Ring C=C Stretch | 1620 - 1500 | 1,5-Dimethylnaphthalene nih.gov |

| N-H Scissoring | 1650 - 1580 | Aniline Derivatives nih.gov |

| C-F Asymmetric & Symmetric Stretch | 1350 - 1120 | Trifluoromethyl Compounds nih.gov |

| C-N Stretch | 1300 - 1250 | Aromatic Amines nih.gov |

| Naphthalene Ring Breathing | ~1030 - 1070 | Naphthalene Derivatives researchgate.net |

This table is generated based on data from analogous compounds and general spectroscopic principles.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. libretexts.org For this compound (C₁₁H₈F₃N), the molecular weight is approximately 211.19 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight and an odd m/z for its molecular ion. libretexts.org The fragmentation of aromatic amines is often characterized by alpha-cleavage, which for this molecule would involve the loss of a hydrogen radical to form a stable [M-1]⁺ ion. The stable aromatic structure of the naphthalene ring would lead to a prominent molecular ion peak. libretexts.org Further fragmentation would likely involve the loss of the trifluoromethyl group (-CF₃) or hydrogen cyanide (HCN) from the amino group.

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. nih.gov For this compound, HR-MS would distinguish its exact mass from other potential compounds with the same nominal mass, confirming the presence and number of carbon, hydrogen, fluorine, and nitrogen atoms.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment | m/z (Nominal) | Description |

|---|---|---|

| [C₁₁H₈F₃N]⁺ | 211 | Molecular Ion (M⁺) |

| [C₁₁H₇F₃N]⁺ | 210 | Loss of H radical ([M-H]⁺) |

| [C₁₀H₈N]⁺ | 142 | Loss of CF₃ radical |

| [C₁₁H₈F₂N]⁺ | 192 | Loss of F radical |

| [C₁₀H₇F₃]⁺ | 196 | Loss of NH radical |

This table presents hypothetical fragmentation patterns based on the chemical structure and general fragmentation rules.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. mdpi.com While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 4-[(adamantan-1-yl)amino]naphthalene-1,2-dione and other substituted naphthalenes, provides significant insight into the expected structural features. nih.govnih.govnih.gov The technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, from which atomic positions, bond lengths, and bond angles can be determined. mdpi.com

The molecular geometry of this compound is dictated by the fusion of the aromatic rings and the steric and electronic influence of its substituents. The naphthalene core itself is expected to be nearly planar. researchgate.net High-resolution electronic spectroscopy studies on 1-aminonaphthalene (1AN) have shown that the amino group can be pyramidally distorted in the ground state and rotates by approximately 20° about the C-N bond. researchgate.net Upon electronic excitation, the C-N bond length is known to decrease, and the amino group tends to flatten. researchgate.net

For this compound, the bulky and highly electronegative -CF₃ group at the 4-position would exert significant steric and electronic effects, likely influencing the planarity of the amino group and its orientation relative to the ring. The geometry of the -CF₃ group itself is tetrahedral. The interplay between the electron-donating -NH₂ group and the electron-withdrawing -CF₃ group across the naphthalene system would lead to specific changes in bond lengths compared to unsubstituted naphthalene.

Table 3: Typical Bond Geometries in Substituted Naphthalenes

| Parameter | Expected Value/Range | Reference Compound/Feature |

|---|---|---|

| Naphthalene C-C Bond Length | 1.38 - 1.42 Å | Naphthalene researchgate.net |

| Aromatic C-N Bond Length | ~1.38 - 1.40 Å | Aminonaphthalene Derivatives nih.govresearchgate.net |

| Aromatic C-C(F₃) Bond Length | ~1.50 Å | Acridone Derivatives acs.org |

| C-F Bond Length | ~1.33 - 1.35 Å | Trifluoromethyl Groups |

| C-N-H Bond Angle | ~110 - 120° | Aminonaphthalene Derivatives |

This table is compiled from structural data of analogous molecules and general chemical principles.

The primary amino group is a hydrogen bond donor and can form intermolecular N-H···N hydrogen bonds with neighboring molecules. If co-crystallized with a hydrogen bond acceptor, N-H···O or N-H···F bonds could form. Furthermore, the hydrogen atoms on the naphthalene ring can act as weak donors in C-H···π interactions, where they are attracted to the electron-rich face of an adjacent naphthalene ring. The fluorine atoms of the trifluoromethyl group, being electronegative, could also participate in weak C-H···F interactions. Finally, π-π stacking interactions between the planar naphthalene cores are a common and significant stabilizing feature in the crystal packing of aromatic molecules. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis Fluorescence)

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to probe the electronic transitions within a molecule. The photophysical properties of naphthalene derivatives are highly sensitive to substitution. mdpi.com The parent naphthalene molecule exhibits its longest wavelength absorption maximum (λ_max) around 310-320 nm. omlc.org

For this compound, the presence of the electron-donating amino group and the electron-withdrawing trifluoromethyl group at opposite ends of the naphthalene ring system creates a "push-pull" electronic structure. This configuration facilitates an intramolecular charge transfer (ICT) character in the excited state. rsc.org This ICT character typically leads to a significant red-shift (bathochromic shift) in both the absorption and emission spectra compared to unsubstituted naphthalene. Studies on 1-aminonaphthalene show a red-shifted absorption and an emission spectrum that is highly sensitive to solvent polarity (solvatochromism). researchgate.netrsc.org

In polar solvents, the larger dipole moment of the excited ICT state is stabilized, leading to a further red-shift in the fluorescence emission and an increase in the Stokes shift (the energy difference between the absorption and emission maxima). The fluorescence of related amino-naphthalimides shows strong positive solvatofluorochromism, with emission colors changing dramatically with solvent polarity. rsc.org Therefore, this compound is expected to be a fluorescent molecule with properties that are tunable by the solvent environment.

Table 4: Predicted Photophysical Properties of this compound

| Property | Predicted Characteristic | Rationale/Reference Compound |

|---|---|---|

| Absorption λ_max | > 330 nm | Red-shifted due to -NH₂ and -CF₃ groups (1-Aminonaphthalene λ_max ~332 nm) researchgate.net |

| Emission λ_max | > 400 nm, solvent dependent | Red-shifted due to ICT state; solvatochromic (Amino-naphthalimides) rsc.org |

| Stokes Shift | Large, increases with solvent polarity | Characteristic of ICT fluorophores rsc.org |

| Fluorescence Quantum Yield | Moderate, likely decreases in polar solvents | Solvent-dependent quenching (Amino-naphthalimides) rsc.org |

This table presents predicted properties based on the analysis of structurally and electronically similar naphthalene derivatives.

Computational Chemistry and Theoretical Investigations of 1 Amino 4 Trifluoromethyl Naphthalene

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting the electronic and geometric properties of molecules. mdpi.com By solving the Kohn-Sham equations, DFT can accurately model molecular orbital interactions and provide a detailed understanding of the electronic structure. mdpi.com For derivatives of naphthalene (B1677914), such as diaminonaphthalenes, DFT calculations using the B3LYP functional with a 6-31(d,p) basis set have been employed to study the effects of substituent position on electronic and structural properties. researchgate.net

Optimized Molecular Geometries and Conformational Landscapes

The first step in many computational studies is the optimization of the molecular geometry to find the lowest energy conformation. chemrxiv.org For flexible molecules, this involves a conformational search to identify all stable conformers. nih.govaalto.fi The optimized geometry of a molecule corresponds to a minimum on its potential energy surface. nih.gov

In the case of naphthalene derivatives, the planarity of the naphthalene ring system is a key feature. nih.gov For substituted naphthalenes, the orientation of the substituent groups relative to the ring is crucial. For instance, in 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, the acetyl group is nearly coplanar with the naphthalene ring system. nih.gov The conformational landscape of a molecule describes the relative energies of its different conformers. chemrxiv.org Identifying the global minimum and other low-energy conformers is essential for understanding the molecule's properties at a given temperature. nih.gov Various computational protocols, such as the CENSO procedure, have been developed to efficiently perform conformational analysis. chemrxiv.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity.

For naphthalene and its derivatives, the HOMO and LUMO are typically delocalized over the aromatic ring system. In diaminonaphthalene, the molecular orbital density in both the HOMO and LUMO is delocalized along the C-C backbone of the naphthalene ring. researchgate.net The presence of electron-donating groups, like the amino group, can raise the energy of the HOMO, while electron-withdrawing groups, like the trifluoromethyl group, can lower the energy of the LUMO. The HOMO-LUMO energy gap for unsubstituted naphthalene has been calculated to be 4.821 eV, which is in reasonable agreement with the experimental value of 4.45 eV. researchgate.net

Table 1: Frontier Molecular Orbital Properties

| Property | Description |

| HOMO | Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons (nucleophilicity). youtube.comresearchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons (electrophilicity). youtube.comresearchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap generally indicates higher chemical reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) Surfaces

Molecular Electrostatic Potential (MEP) surfaces are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govwolfram.com The MEP map illustrates the electron density distribution, with different colors representing varying electrostatic potentials. wolfram.comresearchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netjmaterenvironsci.com

In substituted naphthalenes, the MEP can highlight the influence of different functional groups. For example, in a molecule with both amino and nitro groups, the negative potential is often localized around the nitro group, while the positive potential is associated with the amino group. nih.gov MEP analysis is also instrumental in understanding intermolecular interactions, such as hydrogen bonding. nih.govjmaterenvironsci.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) regions. wikipedia.orgwebmo.net This method allows for the quantification of electron delocalization and donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netresearchgate.net The strength of these interactions is evaluated by second-order perturbation theory, with larger stabilization energies indicating more significant delocalization. researchgate.net

Table 2: Key Concepts in NBO Analysis

| Term | Definition |

| Natural Atomic Orbitals (NAO) | Orbitals localized on a single atom. wikipedia.org |

| Natural Hybrid Orbitals (NHO) | Directed valence orbitals on an atom. wikipedia.org |

| Natural Bond Orbitals (NBO) | Localized orbitals representing bonds and lone pairs. wikipedia.orgwebmo.net |

| Donor-Acceptor Interactions | Interactions between filled (donor) and empty (acceptor) orbitals that describe electron delocalization. researchgate.netresearchgate.net |

Vibrational Frequency Calculations and Spectroscopic Assignment Validation

Computational vibrational frequency calculations are a powerful tool for interpreting and validating experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. researchgate.net The calculated frequencies and their corresponding vibrational modes can then be compared with experimental data to make definitive assignments of the observed spectral bands. researchgate.netresearchgate.net

For naphthalene and its derivatives, characteristic vibrational modes include C-H stretching, C-C stretching of the aromatic ring, and vibrations associated with the substituent groups. researchgate.net For example, aromatic C-H stretching vibrations are typically observed around 3100 cm⁻¹. researchgate.net DFT calculations, often using the B3LYP functional, have been shown to provide good agreement between calculated and experimental vibrational frequencies for naphthalene-based compounds. researchgate.netresearchgate.net

Reaction Mechanism Elucidation Through Computational Modeling

For reactions involving trifluoromethylation, such as the copper-catalyzed alkene oxytrifluoromethylation, a plausible mechanism involves the generation of a CF3 radical. acs.org Computational studies can help to elucidate the energetics of each step in the proposed mechanism, including the activation of the trifluoromethylating agent, the radical addition to the alkene, and the final cyclization step. acs.org Similarly, for the synthesis of complex naphthalene-based compounds, computational modeling can be used to explore different reaction pathways and predict the most favorable one. For instance, in the synthesis of diarylamide derivatives of naphthalene, computational docking studies can predict the binding modes of the synthesized compounds with their biological targets. nih.gov

Ab Initio Methods for High-Accuracy Electronic Structure Determination

To gain a deep understanding of the intrinsic electronic properties of 1-Amino-4-(trifluoromethyl)naphthalene, high-level ab initio calculations would be necessary. Ab initio, meaning "from first principles," refers to a class of computational methods that solve the Schrödinger equation without empirical parameters.

Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, in conjunction with large basis sets, could provide highly accurate predictions of the molecule's electronic energy, electron density distribution, and molecular orbitals. This information is fundamental to understanding its stability, aromaticity, and the nature of the intramolecular interactions between the amino group, the trifluoromethyl group, and the naphthalene core.

Table 3: Hypothetical Ab Initio Electronic Structure Properties of this compound

| Property | Method/Basis Set | Calculated Value |

| Ground State Energy (Hartree) | Data not available | Data not available |

| Dipole Moment (Debye) | Data not available | Data not available |

| HOMO Energy (eV) | Data not available | Data not available |

| LUMO Energy (eV) | Data not available | Data not available |

| HOMO-LUMO Gap (eV) | Data not available | Data not available |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. NMR chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus. UV-Vis absorption spectra can be simulated using time-dependent DFT (TD-DFT) or other excited-state methods, which provide information about the electronic transitions and their corresponding wavelengths. A close agreement between the predicted and experimental spectra would provide confidence in the accuracy of the computed molecular structure and electronic properties.

Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value |

| IR | C-N Stretch (cm⁻¹) | Data not available | Data not available |

| C-F Stretch (cm⁻¹) | Data not available | Data not available | |

| ¹H NMR | Chemical Shift (ppm) - H at C2 | Data not available | Data not available |

| ¹³C NMR | Chemical Shift (ppm) - C4 | Data not available | Data not available |

| UV-Vis | λmax (nm) | Data not available | Data not available |

Applications in Organic Synthesis and Advanced Materials Chemistry

1-Amino-4-(trifluoromethyl)naphthalene as a Key Synthetic Building Block

The distinct chemical functionalities of this compound make it a valuable starting material for a variety of chemical transformations. The primary amine allows for the formation of amides, imines, and other nitrogen-containing linkages, while the trifluoromethylated naphthalene (B1677914) core imparts unique steric and electronic properties to the resulting molecules.

Naphthalene and its derivatives are significant structural motifs found in many biologically active compounds and materials with interesting optical and electronic properties. nih.govchemistryviews.org The development of efficient methods to synthesize polysubstituted naphthalenes is an active area of research. nih.govrsc.orgresearchgate.net this compound serves as a readily available precursor for creating more complex naphthalene-based structures. nih.govrsc.org The amino group can be transformed into various other functional groups or used as a handle to attach different molecular fragments, enabling the synthesis of a broad range of substituted naphthalenes. nih.govjmchemsci.comekb.eg This versatility allows chemists to fine-tune the properties of the final products for applications in pharmaceuticals, agrochemicals, and materials science. nih.govbiosynth.com

Heterocyclic compounds, particularly those containing nitrogen and sulfur, are of immense interest due to their prevalence in pharmaceuticals and biologically active molecules. frontiersin.orgnih.govresearchgate.net The amino group of this compound provides a convenient entry point for the construction of various heterocyclic rings.

Triazoles: These five-membered rings with three nitrogen atoms are known for a wide spectrum of biological activities. frontiersin.org Synthetic methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, are often employed to create 1,2,3-triazole rings. frontiersin.org While direct synthesis from this compound is a specialized process, related structures like 3-(Naphthalen-2-yl)-1-(4-trifluoromethyl phenyl)-1H-1,2,4-triazol-5-amine have been synthesized and investigated for their potential applications. nih.gov The general strategy often involves multi-step reactions where an amino-naphthalene derivative is a key intermediate. nih.govresearchgate.net For example, a general method for synthesizing amino-1,4-naphthoquinone-appended triazoles involves a three-component reaction of N-propargylaminonaphthoquinones with other reagents. nih.govresearchgate.net

Thiazoles: The thiazole (B1198619) ring, containing both sulfur and nitrogen, is another critical heterocycle in medicinal chemistry. nih.govresearchgate.netnih.gov The Hantzsch thiazole synthesis is a classic method for their preparation. acgpubs.org this compound can be used to build thiazole-containing molecules. For instance, novel thiazole-naphthalene derivatives have been designed and synthesized as potential anticancer agents that inhibit tubulin polymerization. nih.gov These syntheses often involve reacting a naphthalene-containing intermediate with reagents like thiourea (B124793) to form the thiazole ring. nih.gov The presence of the trifluoromethyl group can significantly influence the biological activity of the final hybrid molecule.

The ability to use this compound as a scaffold allows for the creation of novel fluorinated heterocyclic compounds where the properties of the naphthalene core and the attached heterocycle can be synergistically combined. nih.gov

The analysis of amino acids is crucial in many fields, and their detection often requires derivatization to make them visible to techniques like high-performance liquid chromatography (HPLC) with fluorescence or UV detection. shimadzu.com Pre-column derivatization is a common strategy where a reagent reacts with the amino acids before they are separated. shimadzu.comnih.gov

While specific use of this compound as a derivatizing agent is not widely documented, analogous naphthalene-based reagents are well-established for this purpose. For example, naphthalene-2,3-dicarboxaldehyde (NDA) reacts with primary amines (like amino acids) to produce highly fluorescent and stable derivatives. nih.govmuni.cz Similarly, 1-naphthylisocyanate has been used as a precolumn derivatization reagent for amino acid analysis, yielding stable and highly fluorescent naphthylcarbamoyl amino acids. nih.gov

A close analog, 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT), has been successfully used for the derivatization of free amino acids in beverages, showcasing the utility of trifluoromethyl-containing phenyl rings in creating stable derivatives for analysis. researchgate.net This suggests that a suitably activated form of this compound could potentially serve as a specialized derivatization agent, where the trifluoromethyl-naphthalene tag could offer unique chromatographic or detection properties.

Development of Advanced Polymer Materials

The introduction of fluorine into polymers is a well-known strategy to enhance their properties. usm.edu The trifluoromethyl (-CF3) group, in particular, can improve thermal stability, chemical resistance, solubility, and optical transparency while lowering the dielectric constant and moisture absorption. nih.govresearchgate.net this compound, as a diamine precursor (after modification), is a valuable monomer for creating high-performance fluorinated polymers.

Polyimides (PIs): These are a class of high-performance polymers known for their exceptional thermal stability. However, they often suffer from poor solubility, which makes processing difficult. Incorporating fluorine-containing monomers is a key strategy to overcome this limitation. researchgate.netcapes.gov.br Diamines containing trifluoromethyl groups are reacted with aromatic dianhydrides to produce fluorinated polyimides (FPIs). capes.gov.brresearchgate.net For example, a series of FPIs were prepared from 1,4-bis(4-amino-2-trifluoromethylphenoxy)naphthalene and various dianhydrides. researchgate.net These polymers were generally soluble in polar organic solvents, could be cast into transparent and flexible films, and exhibited high thermal stability with decomposition temperatures above 500°C. researchgate.net

Polyamides (PAs): Aromatic polyamides, or aramids, are valued for their strength and thermal resistance. Similar to polyimides, their applications can be limited by processing difficulties. The introduction of trifluoromethyl groups disrupts regular chain packing, increasing the free volume between polymer chains. researchgate.net This modification significantly enhances the solubility of the polyamides in common organic solvents. nih.govresearchgate.nettandfonline.com Novel fluorinated polyamides have been synthesized from diamines such as 2,7-bis(4-amino-2-trifluoromethylphenoxy)naphthalene. researchgate.net These polymers demonstrated good solubility and formed flexible films, although a slight decrease in thermal stability was observed compared to their non-fluorinated counterparts. researchgate.net

The properties of fluorinated polymers are directly linked to their chemical structure. usm.edunih.govmdpi.com The inclusion of the bulky trifluoromethyl group and the rigid naphthalene unit from monomers like this compound has predictable and beneficial effects.

Solubility and Processability: The bulky -CF3 groups and the often non-linear structure of the naphthalene-based monomers hinder tight polymer chain packing. researchgate.netresearchgate.net This reduces intermolecular forces and allows solvent molecules to penetrate, leading to enhanced solubility in organic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). nih.govresearchgate.net This improved solubility is crucial for fabricating thin films and coatings via solution casting. nih.govtandfonline.com

Thermal Properties: Fluorinated polymers generally exhibit high thermal stability. capes.gov.br Polyimides derived from trifluoromethyl-containing naphthalene diamines show high glass transition temperatures (Tg), often between 252°C and 315°C, and excellent thermal decomposition temperatures (TGA 5% weight loss) exceeding 500°C. researchgate.net While some fluorinated polyamides may show a slight reduction in thermal stability compared to non-fluorinated versions, they still maintain high decomposition temperatures, typically above 400°C. researchgate.netresearchgate.net

Optical and Dielectric Properties: The presence of fluorine lowers the polarizability of the polymer chains. nih.gov This results in polymers with high optical transparency and low refractive indices. nih.gov Furthermore, this reduced polarizability, combined with the increased free volume that limits water absorption, leads to a lower dielectric constant. capes.gov.brresearchgate.net These properties are highly desirable for applications in microelectronics, such as insulating layers and substrates for flexible displays. nih.govresearchgate.net

The table below summarizes the enhanced properties of polyamides synthesized using a diamine containing trifluoromethyl groups, illustrating the structure-property relationship.

| Property | Observation | Reference |

| Solubility | Significantly increased in common organic solvents (e.g., DMAc, NMP). | nih.govresearchgate.net |

| Thermal Stability | High decomposition temperatures (>400°C), though sometimes slightly lower than non-fluorinated analogs. | researchgate.netresearchgate.net |

| Optical Transparency | Films are typically transparent and low-colored. | nih.govtandfonline.com |

| Dielectric Constant | Lowered due to the presence of low-polarizability C-F bonds. | capes.gov.brresearchgate.net |

| Film Quality | Can be cast into flexible and strong films. | researchgate.nettandfonline.com |

Design of Optoelectronic and "Switchable" Conjugated Systems

The strategic incorporation of electron-donating (amino) and electron-withdrawing (trifluoromethyl) groups on the naphthalene scaffold suggests its potential utility in the field of optoelectronics. The introduction of a naphthalene unit into molecular structures has been shown to be an effective strategy for developing organic laser dyes, as it can help tune emission colors without compromising key optical properties. rsc.org Furthermore, the presence of these functional groups can influence the intramolecular charge transfer (ICT) characteristics of a molecule, a key phenomenon in the design of materials for non-linear optics and other optoelectronic applications.

While specific research detailing the integration of this compound into the architectures below is not extensively documented in publicly available literature, its structural motifs are relevant to these advanced applications.

Cross-conjugated systems, where two or more π-systems are connected to a single π-hub, are of significant interest for creating materials with unique electronic and optical properties. The linear optical absorption and non-linear optical responses of these systems can be finely tuned by modifying the substituents on the core structure. acs.org

The this compound molecule possesses both an electron-donating amino group and a potent electron-withdrawing trifluoromethyl group, making it a candidate for use as a component in donor-acceptor type cross-conjugated molecules. Although direct examples of its use in this specific context are not detailed in the available research, the fundamental properties of the molecule align with the design principles for such systems. The naphthalene core can act as part of the conjugated bridge, while the amino and trifluoromethyl groups could modulate the electronic communication between different branches of the conjugated system.

Molecules capable of acting as electronic switches—changing their properties in response to external stimuli like light or an electric field—are a cornerstone of molecular electronics. This functionality often relies on the ability of a molecule to exist in two or more stable or metastable states with different electronic characteristics.

The o-Amino-Trifluoromethyl functionality is recognized as a valuable synthon in organic chemistry. acs.org The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic environment of the adjacent amino group and the aromatic system. iris-biotech.de This inherent electronic push-pull character within the this compound framework could potentially be harnessed to create molecular systems that exhibit switching behavior. For instance, protonation/deprotonation of the amino group or electrochemical oxidation/reduction could dramatically alter the intramolecular charge transfer characteristics, leading to a change in optical or electronic properties, a fundamental requirement for a molecular switch. However, specific studies demonstrating such a mechanism with this particular compound are not prominent in the surveyed literature.

Utilization in the Construction of Complex Chemical Entities for Research Purposes

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry and materials science. The presence of the reactive amino group allows for a variety of chemical transformations, while the trifluoromethyl group and the naphthalene scaffold impart unique properties to the final products. rsc.orgiris-biotech.de

The introduction of a trifluoromethyl (-CF3) group into bioactive molecules is a widely used strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity. acs.orgmdpi.com Consequently, trifluoromethylated building blocks are highly sought after. iris-biotech.de The o-Amino-Trifluoromethyl functionality, in particular, has been identified as a novel and useful synthon for creating complex heterocyclic systems, such as fluoroquinolines. acs.org

Research has demonstrated the use of structurally related building blocks, such as anilines bearing trifluoromethyl groups, in the synthesis of complex and biologically active compounds. For example, 4-(trifluoromethyl)aniline (B29031) has been reacted with 2,3-dichloro-1,4-naphthoquinone to produce anilino-1,4-naphthoquinone derivatives, which were subsequently evaluated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov This highlights a common strategy where the amino-aryl-trifluoromethyl motif is incorporated into larger, more complex scaffolds to probe biological systems.

Similarly, the naphthalene core itself is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including kinase inhibitors. nih.govnih.gov The combination of the naphthalene ring, a reactive amino group for further functionalization, and a property-modulating trifluoromethyl group makes this compound a versatile starting material for generating libraries of complex molecules for research and screening purposes.

Table 1: Examples of Complex Molecules Synthesized from Related Amino-Trifluoromethyl-Aromatic Building Blocks

| Building Block | Reagent | Resulting Complex Entity | Research Area | Citation |

|---|---|---|---|---|

| 4-(Trifluoromethyl)aniline | 2,3-Dichloro-1,4-naphthoquinone | 2-Chloro-3-((4-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione | Anticancer Agents (EGFR Inhibitors) | nih.gov |

| 2-(Perfluoroalkyl)anilines | Grignard Reagents | Quinolines and Acridines | Heterocyclic Synthesis | acs.org |

| Naphthalene-containing alkenes | Togni Reagent / Copper Catalyst | CF3-substituted Lactones | Biocatalytic Trifluoromethylation | acs.org |

| 6-Hydroxy-1-naphthoic acid | Various Anilines / T3P | Naphthalene-based diarylamides | Anticancer Agents (Raf Kinase Inhibitors) | nih.gov |

| 1,4-Naphthoquinone (B94277) | Anilines with -CF3 group | 2-Amino-1,4-naphthoquinones | Mechanochemistry / Biologically Active Scaffolds | rsc.org |

Q & A

Q. What synthetic methodologies are recommended for producing 1-Amino-4-(trifluoromethyl)naphthalene with high purity?

Answer: The synthesis typically involves coupling trifluoromethyl groups to naphthalene precursors via cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic substitution. Key steps include:

- Precursor selection : Use naphthalene derivatives with protected amine groups to avoid side reactions.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: ethanol/water) ensures purity >98%.

- Characterization : Confirm structure via H/F NMR (trifluoromethyl peaks at ~-60 ppm) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for structural elucidation of this compound?

Answer:

- Spectroscopy :

- NMR : H NMR identifies aromatic protons (δ 7.2–8.5 ppm), while F NMR confirms the trifluoromethyl group.

- FT-IR : Stretching frequencies for C-F bonds (~1100–1250 cm) and amine groups (~3300 cm).

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity.

- X-ray crystallography : Resolves stereoelectronic effects of the trifluoromethyl group .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate systemic toxicity?

Answer:

- Species selection : Use rodents (rats/mice) due to metabolic similarity to humans in polycyclic aromatic hydrocarbon (PAH) processing .

- Exposure routes : Oral (gavage), inhalation (aerosolized compound), or dermal (occluded patches) for 28–90 days.

- Endpoints : Monitor hepatic/renal biomarkers (ALT, creatinine), hematological parameters (RBC count), and histopathology (lung/liver tissues). Include controls for environmental naphthalene interference .

Q. What methodologies resolve contradictions in genotoxicity data for this compound?

Answer:

- In vitro assays : Conduct Ames test (TA98 strain ± S9 metabolic activation) and Comet assay (HepG2 cells) to assess DNA damage.

- In vivo follow-up : Use transgenic rodent models (e.g., MutaMouse) to quantify mutations in target tissues.

- Data reconciliation : Apply ATSDR’s risk-of-bias framework (Table C-6/C-7) to evaluate study validity, focusing on dose randomization and outcome reporting .

Q. How can environmental degradation pathways of this compound be modeled?

Answer:

- Abiotic degradation : Use HPLC-MS to track photolysis products under UV light (λ = 254 nm) in aqueous solutions.

- Biotic degradation : Incubate with soil microbiota (OECD 307 guideline) and analyze metabolites via GC-MS.

- QSAR modeling : Predict half-lives using EPI Suite™, incorporating logP (estimated 3.8) and solubility (0.2 mg/L) .

Q. What advanced techniques elucidate metabolic interactions with cytochrome P450 enzymes?

Answer:

- In vitro assays : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor metabolite formation via LC-MS/MS.

- Inhibition studies : Pre-incubate HLMs with ketoconazole (CYP3A4 inhibitor) to identify isoform-specific metabolism.

- Computational docking : Simulate binding affinities with CYP1A1/2 using AutoDock Vina, focusing on π-π stacking with naphthalene .

Methodological Considerations

Q. How to ensure reproducibility in toxicity studies?

Answer:

Q. What strategies mitigate confounding factors in epidemiological studies?

Answer:

- Cohort design : Use nested case-control studies to adjust for coexposure to naphthalene derivatives.

- Biomonitoring : Measure urinary 1-naphthol (metabolite) via GC-MS to quantify internal dose.

- Confounder adjustment : Apply multivariate regression for smoking status, occupation, and genetic polymorphisms (e.g., GSTM1 null genotype) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.